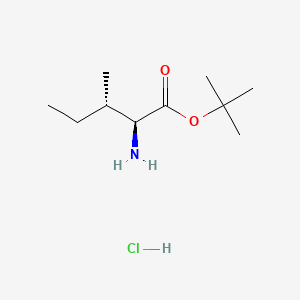
fosfomycin calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosfomycin calcium is a broad-spectrum antibiotic used primarily to treat bacterial infections. It was discovered in 1969 by scientists at the Spanish Penicillin and Antibiotics Company and is produced by the bacterium Streptomyces fradiae. This compound is a phosphoenolpyruvate analog that contains a phosphonic group and an epoxide ring. It is known for its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating multidrug-resistant bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fosfomycin calcium can be synthesized through various methods. One common approach involves the reaction of fosfomycin phenylethylamine salt with calcium hydroxide in a solvent. The reaction mixture is then subjected to drying and heat treatment to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing this compound with citric acid, boric acid, and other accessory materials. These components are blended using a mixer to form water-soluble this compound, which is then processed for various pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Fosfomycin calcium undergoes several types of chemical reactions, including hydrolysis and substitution reactions. In the stomach, this compound undergoes acid-catalyzed hydrolysis, which affects its bioavailability .
Common Reagents and Conditions: The hydrolysis of this compound is influenced by intragastric acidity and gastric emptying rate. Common reagents used in its reactions include calcium hydroxide and citric acid .
Major Products Formed: The primary product formed from the hydrolysis of this compound is fosfomycin itself, which is then absorbed and utilized by the body to exert its antibacterial effects .
Aplicaciones Científicas De Investigación
Fosfomycin calcium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phosphonate chemistry and epoxide ring reactivity.
Biology: this compound is employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Clinically, it is used to treat uncomplicated urinary tract infections, respiratory tract infections, and skin infections caused by multidrug-resistant bacteria
Mecanismo De Acción
Fosfomycin calcium exerts its antibacterial effects by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is crucial for the initial step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. By binding covalently to a cysteine residue in the active site of MurA, this compound renders the enzyme inactive, thereby preventing bacterial cell wall synthesis and leading to cell death .
Comparación Con Compuestos Similares
Fosfomycin calcium is unique among antibiotics due to its phosphonate structure and epoxide ring. Similar compounds include:
Fosfomycin disodium: Used for parenteral administration, it is more hydrophilic compared to this compound.
Fosfomycin trometamol: This formulation has enhanced bioavailability and is commonly used for oral administration.
Other phosphonate antibiotics: While fosfomycin is the only marketed phosphonate antibiotic, research is ongoing to discover more compounds in this class.
This compound stands out due to its broad-spectrum activity, low toxicity, and effectiveness against multidrug-resistant bacteria, making it a valuable asset in the fight against antibiotic resistance .
Propiedades
Número CAS |
105507-58-2 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
0 |
Sinónimos |
Phosphonic acid, (3-methyloxiranyl)-, calcium salt (1:1), (2R-trans)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



